An In-depth Technical Guide on the Core Mechanism of Action of (9R,12aR)-AZD4747
An In-depth Technical Guide on the Core Mechanism of Action of (9R,12aR)-AZD4747
Executive Summary
(9R,12aR)-AZD4747 is a highly potent and selective, central nervous system (CNS) penetrant, irreversible covalent inhibitor of the Kirsten rat sarcoma (KRAS) G12C mutant protein.[1][2][3] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation represents a significant therapeutic target.[4] AZD4747 was developed by AstraZeneca through a structure-based drug design approach to address the significant clinical challenge of CNS metastases in patients with KRASG12C-positive tumors, a common occurrence in non-small cell lung cancer (NSCLC).[1][5] This document provides a detailed overview of the core mechanism of action of AZD4747, its interaction with the KRASG12C target, its effects on downstream signaling, and the experimental validation of its unique pharmacological profile.
Core Mechanism of Action: Covalent Inhibition of KRASG12C
The primary mechanism of action of AZD4747 is the specific and covalent inhibition of the KRAS protein carrying the glycine-to-cysteine mutation at codon 12 (G12C).[6] This mutation introduces a reactive cysteine residue that is exploited by AZD4747 for targeted therapy.[1]
-
Target Engagement : AZD4747 is designed to bind to an allosteric pocket near the mutated cysteine, known as the switch-II pocket.[1]
-
Covalent Bond Formation : Once positioned within the pocket, AZD4747 forms an irreversible covalent bond with the thiol group of the Cys12 residue.[4]
-
Conformational Locking : This covalent modification locks the KRASG12C protein in an inactive, GDP-bound conformation.[4][7] The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and relentless downstream signaling that drives tumor growth.[4] By locking the protein in the inactive state, AZD4747 effectively shuts down this oncogenic signaling.
The binding mode of AZD4747 has been elucidated through crystal structures.[4] Key interactions include the chlorophenol switch II group interacting with Arg68 and making through-water interactions with Asp69.[4] This precise interaction ensures high selectivity for the KRASG12C mutant over other cysteine-containing proteins.[4]
Inhibition of Downstream Signaling: The RAS/MAPK Pathway
The constitutive activation of KRASG12C leads to the persistent stimulation of multiple downstream signaling cascades, most notably the RAS/MAPK pathway.[1][5] By inhibiting KRASG12C, AZD4747 effectively abrogates these signals. The efficacy of this inhibition can be monitored using pharmacodynamic biomarkers. Tumors treated with AZD4747 in mouse models demonstrated a significant, dose-dependent reduction in the expression of DUSP6, a phosphatase regulated by the RAS/MAPK pathway, confirming target engagement and pathway inhibition in vivo.[5]
Quantitative Data Summary
The development of AZD4747 involved rigorous optimization of its potency and pharmacokinetic properties to ensure efficacy and CNS penetration.[2]
Table 1: Physicochemical and Potency Data for AZD4747
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight (MW) | 441 Da | [5] |
| H-Bond Donors (HBD) | 1 | [5] |
| Polar Surface Area (PSA) | 53 Ų | [5] |
| Log D (pH 7.4) | 2.9 | [5] |
| KRAS G12C IC₅₀ | 15 nM |[5] |
Table 2: Pharmacokinetic Parameters of AZD4747 Across Species
| Species | Clearance | Oral Bioavailability | Kp,uu (Brain/Plasma) | Reference |
|---|---|---|---|---|
| Mouse | 52% of hepatic blood flow | 58% | - | [5][8] |
| Rat | 75% of hepatic blood flow | 18% | - | [5][8] |
| Dog | 18% of hepatic blood flow | 63% | 0.7 | [4][5] |
| Monkey | - | - | 1.6 |[4] |
Experimental Protocols and Methodologies
A series of key experiments were conducted to characterize the mechanism and properties of AZD4747.
Structure-Based Drug Design
The discovery of AZD4747 originated from its precursor, AZD4625.[1] To enhance CNS penetration, a structure-based design approach was employed, which involved excising a critical pyrimidine ring from the parent molecule.[1][2] This modification reduced the molecular size and polarity, properties generally required for crossing the blood-brain barrier.[3][5]
In Vitro Efflux Assays
To predict human brain penetration, the potential for active efflux by transporters at the blood-brain barrier was assessed. AZD4747 was tested in Madin-Darby Canine Kidney (MDCK) cells transfected with human P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key efflux pumps.[4][5] Compounds with an efflux ratio of ≤2 in this assay are considered to have high potential as brain-penetrant agents.[4][5] AZD4747 demonstrated profoundly reduced efflux potential for both human P-gp and BCRP, supporting its design as a CNS-penetrant drug.[4][5]
In Vivo Pharmacokinetics and CNS Exposure
Pharmacokinetic profiles were established across multiple species, including mice, rats, and dogs.[5] To definitively confirm CNS penetration and quantify target occupancy, Positron Emission Tomography (PET) imaging studies were conducted in non-human primates.[1][6] These studies, using [11C]-labeled AZD4747, provided high confidence in the translation of its CNS exposure from preclinical models to patients.[1][9] The data showed that AZD4747 is uniquely positioned to treat CNS metastases compared to other approved agents.[10]
Xenograft Tumor Models
The anti-proliferative effects of AZD4747 were evaluated in vivo using mouse xenograft models with cancer cells bearing the KRASG12C mutation.[4] Treatment with AZD4747 resulted in strong tumor regressions, demonstrating its potent anti-cancer activity.[4]
Conclusion
(9R,12aR)-AZD4747 is a potent, selective, and irreversible covalent inhibitor of KRASG12C. Its mechanism of action involves locking the mutant oncoprotein in an inactive GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways like the RAS/MAPK cascade. A deliberate and successful structure-based design strategy endowed AZD4747 with the crucial ability to cross the blood-brain barrier, a feature confirmed through extensive in vitro and in vivo testing, including primate PET imaging.[1][6] This unique profile makes AZD4747 a promising clinical candidate for the treatment of KRASG12C-positive tumors, with the distinct potential to address the unmet need of patients with CNS metastases.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drughunter.com [drughunter.com]
- 4. Bringing KRAS G12C Inhibitors to Market: The Game Is On [synapse.patsnap.com]
- 5. Discussing AstraZeneca's Brain-penetrating KRAS Inhibitor [synapse.patsnap.com]
- 6. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drughunter.com [drughunter.com]
- 10. KRAS inhibitors: The next frontier beckons - Pharmaceutical Technology [pharmaceutical-technology.com]
